molecular formula C9H8N4O2 B13198653 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13198653
M. Wt: 204.19 g/mol
InChI Key: PZMLKSRPUOPNSH-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-carboxylic acid
  • Pyrimidine-5-carboxylic acid
  • 2-(1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

Uniqueness

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyrazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these rings can enhance the compound’s stability, reactivity, and potential for interaction with biological targets.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-13-3-2-7(12-13)8-10-4-6(5-11-8)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

PZMLKSRPUOPNSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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